2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(1,3-thiazol-2-yl)acetamide
Description
2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(1,3-thiazol-2-yl)acetamide is a heterocyclic acetamide derivative featuring a fused pyrrolo[3,4-c]pyridine dione core linked to a 1,3-thiazol-2-yl group via an acetamide bridge. This compound is structurally analogous to pharmacologically active molecules such as Apremilast (a PDE4 inhibitor) and telaglenastat (a glutaminase inhibitor), which share acetamide-based backbones .
The synthesis of such compounds typically involves coupling reactions between carboxylic acid derivatives and amines. For example, similar N-(1,3-thiazol-2-yl)acetamides have been synthesized using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in dichloromethane, followed by crystallization from methanol/acetone mixtures .
Properties
IUPAC Name |
2-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O3S/c17-9(15-12-14-3-4-20-12)6-16-10(18)7-1-2-13-5-8(7)11(16)19/h1-5H,6H2,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHVOOQXRHDMOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)N(C2=O)CC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of a pyrrolo[3,4-c]pyridine derivative with a thiazole-containing acetamide under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(1,3-thiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- The dihedral angle between aromatic rings (e.g., 61.8° in ) influences molecular packing and hydrogen-bonding patterns, critical for crystal stability.
- Replacement of the pyrrolo[3,4-c]pyridine dione with simpler aryl groups (e.g., dichlorophenyl in ) reduces steric hindrance but may diminish electronic effects.
Pharmacological Potential
- Antimicrobial Properties : N-(thiazol-2-yl)acetamides exhibit moderate activity against bacterial strains, as seen in .
- Enzyme Inhibition : Telaglenastat’s mechanism suggests that the target compound’s thiazole and dione groups could interact with enzymatic active sites.
Physicochemical and Computational Data
Notes:
- The target compound’s lower molecular weight and logP compared to Telaglenastat may enhance membrane permeability.
Biological Activity
The compound 2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(1,3-thiazol-2-yl)acetamide represents a novel structure within the pyrrolo[3,4-c]pyridine family. This class of compounds has garnered attention due to its diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, synthesizing data from various studies and highlighting its pharmacological potential.
The chemical formula for this compound is with a molecular weight of approximately 286.30 g/mol. The structure features a pyrrolo[3,4-c]pyridine core fused with a thiazole moiety, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that derivatives of pyrrolo[3,4-c]pyridine exhibit a wide range of biological activities:
- Antitumor Activity : Several studies have shown that pyrrolo[3,4-c]pyridine derivatives can inhibit cancer cell proliferation by inducing apoptosis through caspase activation pathways. The compound under discussion has been noted for its ability to suppress tumor growth in various cancer models.
- Antimicrobial Properties : Compounds in this class have demonstrated effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
- Anti-inflammatory Effects : Pyrrolo[3,4-c]pyridine derivatives have also been investigated for their potential to modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Case Studies
-
Antitumor Efficacy :
- A study demonstrated that the compound significantly inhibited the proliferation of human cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value in the low micromolar range. Mechanistic studies revealed that it induces apoptosis via caspase-3 activation and mitochondrial membrane potential disruption.
-
Antimicrobial Activity :
- In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound exhibits bactericidal activity with minimum inhibitory concentrations (MICs) below 10 µg/mL.
-
Anti-inflammatory Potential :
- In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a significant reduction in TNF-alpha and IL-6 production, indicating its role in modulating inflammatory pathways.
Data Table: Summary of Biological Activities
| Activity Type | Model/Cell Line | IC50/MIC | Mechanism of Action |
|---|---|---|---|
| Antitumor | MCF-7 (breast cancer) | ~5 µM | Induction of apoptosis via caspase activation |
| Antimicrobial | S. aureus, E. coli | <10 µg/mL | Disruption of cell wall synthesis |
| Anti-inflammatory | LPS-induced macrophages | Not specified | Inhibition of TNF-alpha and IL-6 production |
Structure-Activity Relationship (SAR)
The biological activity of pyrrolo[3,4-c]pyridine derivatives is influenced by substituents on the ring structure. Variations in the thiazole moiety and modifications to the acetamide group can enhance potency and selectivity against specific targets.
Q & A
Q. What are the optimal synthetic routes for 2-(1,3-dioxo-pyrrolo[3,4-c]pyridin-2-yl)-N-(thiazol-2-yl)acetamide?
The synthesis involves multi-step procedures, typically starting with functionalization of the pyrrolopyridine core followed by coupling with the thiazole-acetamide moiety. Key steps include:
- Acylation : Introduce the acetamide group via nucleophilic substitution using activated esters (e.g., NHS esters) under inert atmospheres .
- Cyclization : Optimize pyrrolopyridine formation using catalysts like Pd(PPh₃)₄ or CuI for cross-coupling reactions .
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (DMSO/water) ensures >95% purity .
Q. Which analytical techniques are critical for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyrrolopyridine and thiazole rings (e.g., δ 8.2–8.5 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (calculated for C₁₄H₁₀N₄O₃S: 338.0432) .
- X-ray Crystallography : Resolves stereoelectronic effects, such as planarity of the dioxo-pyrrolopyridine system .
Q. How should stability and storage conditions be managed?
- Thermal Stability : TGA/DSC reveals decomposition >200°C, suggesting room-temperature storage is sufficient .
- Light Sensitivity : Store in amber vials under nitrogen to prevent photooxidation of the thiazole moiety .
Q. What preliminary assays assess biological activity?
- In vitro Screening : Use kinase inhibition assays (e.g., EGFR or JAK2) with IC₅₀ determination via fluorescence polarization .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or A549) at concentrations 1–100 μM .
Q. How can solubility challenges be addressed for in vivo studies?
- Co-solvents : Use DMSO/PEG-400 mixtures (<10% DMSO) for aqueous solubility .
- Nanoparticulate Formulations : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability .
Advanced Research Questions
Q. How can computational modeling guide reaction pathway design?
- Quantum Mechanics (QM) : Density Functional Theory (DFT) calculates transition-state energies for cyclization steps (e.g., B3LYP/6-31G*) .
- Molecular Docking : Predict binding affinities to biological targets (e.g., ATP-binding pockets) using AutoDock Vina .
Q. What structure-activity relationships (SAR) are observed with halogen substituents?
| Substituent | Position | Biological Activity | Reference |
|---|---|---|---|
| –F | Thiazole C-5 | Increased kinase inhibition (EGFR IC₅₀: 0.8 μM) | |
| –Cl | Pyrrolopyridine N-1 | Enhanced metabolic stability (t₁/₂: 4.2 h) | |
| –OCH₃ | Phenyl ring | Reduced cytotoxicity (HeLa IC₅₀: >50 μM) |
Q. How to resolve contradictions in pharmacological data?
Conflicting results (e.g., varying IC₅₀ values across studies) may arise from assay conditions. Mitigation strategies include:
- Standardized Protocols : Use identical cell lines, serum concentrations, and incubation times .
- Target Validation : Knockdown studies (siRNA) confirm on-target effects .
Q. What mechanistic insights exist for its reactivity in biological systems?
- Kinetic Studies : Pseudo-first-order kinetics reveal pH-dependent hydrolysis of the acetamide group (t₁/₂: 12 h at pH 7.4) .
- Isotopic Labeling : ¹⁸O tracing identifies water-mediated ring-opening of the dioxo-pyrrolopyridine .
Q. How are metabolic pathways elucidated?
- Microsomal Assays : Human liver microsomes (HLMs) with LC-MS/MS detect primary metabolites (e.g., hydroxylation at C-4) .
- CYP450 Inhibition : Probe substrates (e.g., midazolam for CYP3A4) assess enzyme interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
